(3-Fluoro-5-(4-methylpiperazin-1-yl)phenyl)boronic acid (3-Fluoro-5-(4-methylpiperazin-1-yl)phenyl)boronic acid
Brand Name: Vulcanchem
CAS No.: 1704073-49-3
VCID: VC2744821
InChI: InChI=1S/C11H16BFN2O2/c1-14-2-4-15(5-3-14)11-7-9(12(16)17)6-10(13)8-11/h6-8,16-17H,2-5H2,1H3
SMILES: B(C1=CC(=CC(=C1)F)N2CCN(CC2)C)(O)O
Molecular Formula: C11H16BFN2O2
Molecular Weight: 238.07 g/mol

(3-Fluoro-5-(4-methylpiperazin-1-yl)phenyl)boronic acid

CAS No.: 1704073-49-3

Cat. No.: VC2744821

Molecular Formula: C11H16BFN2O2

Molecular Weight: 238.07 g/mol

* For research use only. Not for human or veterinary use.

(3-Fluoro-5-(4-methylpiperazin-1-yl)phenyl)boronic acid - 1704073-49-3

Specification

CAS No. 1704073-49-3
Molecular Formula C11H16BFN2O2
Molecular Weight 238.07 g/mol
IUPAC Name [3-fluoro-5-(4-methylpiperazin-1-yl)phenyl]boronic acid
Standard InChI InChI=1S/C11H16BFN2O2/c1-14-2-4-15(5-3-14)11-7-9(12(16)17)6-10(13)8-11/h6-8,16-17H,2-5H2,1H3
Standard InChI Key LOIYMTSRYIXULX-UHFFFAOYSA-N
SMILES B(C1=CC(=CC(=C1)F)N2CCN(CC2)C)(O)O
Canonical SMILES B(C1=CC(=CC(=C1)F)N2CCN(CC2)C)(O)O

Introduction

Chemical Identity and Structure

(3-Fluoro-5-(4-methylpiperazin-1-yl)phenyl)boronic acid is an organic compound characterized by its unique chemical structure and properties. The compound features a phenyl ring substituted with three key functional groups: a boronic acid moiety, a fluorine atom, and a 4-methylpiperazin-1-yl group. This arrangement contributes to its distinctive chemical behavior and potential applications in synthetic chemistry.

Basic Chemical Information

The compound is identified by the following chemical parameters:

ParameterValue
CAS Number1704073-49-3
Molecular FormulaC₁₁H₁₆BFN₂O₂
Molecular Weight238.07 g/mol
IUPAC Name(3-fluoro-5-(4-methylpiperazin-1-yl)phenyl)boronic acid
SMILES NotationCN1CCN(C2=CC(F)=CC(B(O)O)=C2)CC1

Structural Features

The structural arrangement of (3-Fluoro-5-(4-methylpiperazin-1-yl)phenyl)boronic acid includes several notable features:

  • A benzene ring core structure serving as the central scaffold

  • A boronic acid group (B(OH)₂) at position 1 of the phenyl ring

  • A fluorine atom at position 3, contributing to the molecule's electronic properties

  • A 4-methylpiperazin-1-yl group at position 5, adding a basic nitrogen-containing heterocycle

The presence of these functional groups creates a molecule with mixed lipophilic and hydrophilic characteristics. The boronic acid moiety provides potential for hydrogen bonding and Lewis acid properties, while the piperazine ring contributes basic nitrogen atoms that can participate in acid-base interactions and hydrogen bonding .

Physical and Chemical Properties

Understanding the physicochemical properties of (3-Fluoro-5-(4-methylpiperazin-1-yl)phenyl)boronic acid is crucial for its proper handling, storage, and application in various research contexts. These properties determine its behavior in different environments and its potential utility in chemical reactions and biological systems.

Physical State and Appearance

In its standard form, (3-Fluoro-5-(4-methylpiperazin-1-yl)phenyl)boronic acid is typically available as a solid substance. Commercial preparations of this compound generally have a purity of approximately 97%, making it suitable for various research applications requiring high-quality reagents .

Solubility and Solution Properties

The compound exhibits distinct solubility characteristics that must be considered when preparing solutions for experimental use. Due to its mixed functional groups, it demonstrates varying solubility in different solvents. The boronic acid group contributes hydrophilic properties, while the aromatic ring and fluorine substituent add lipophilic character .

When preparing stock solutions, it is recommended to select an appropriate solvent based on the specific experimental requirements. For optimal results, solutions should be stored in separate aliquots to prevent degradation from repeated freeze-thaw cycles. The compound can be processed through physical methods such as heating to 37°C and ultrasonic bath treatment to enhance solubility when faced with dissolution challenges .

Storage TemperatureRecommended Usage Period
-80°CWithin 6 months
-20°CWithin 1 month
2-8°C (solid form)Long-term storage

These storage guidelines help maintain the compound's structural integrity and chemical reactivity for research applications . The boronic acid functional group can be susceptible to degradation under certain conditions, particularly in aqueous environments at non-optimal pH, making proper storage crucial for preserving compound quality.

Synthesis Methodologies

The synthesis of boronic acid derivatives, including (3-Fluoro-5-(4-methylpiperazin-1-yl)phenyl)boronic acid, typically involves specialized organic chemistry techniques. While the search results don't provide a specific synthesis route for this exact compound, we can draw insights from the synthesis of related boronic acid compounds.

General Approaches to Boronic Acid Synthesis

Boronic acid derivatives are commonly synthesized through several established methodologies in organic chemistry. The primary approaches typically involve:

  • Miyaura borylation reactions using palladium catalysts

  • Transmetalation reactions from organolithium or Grignard reagents

  • Direct borylation of aryl halides using transition metal catalysts

These general strategies represent common pathways for introducing the boronic acid functionality into aromatic systems . The synthesis of (3-Fluoro-5-(4-methylpiperazin-1-yl)phenyl)boronic acid would likely employ one of these approaches, adapted to accommodate the specific substitution pattern required.

Related Synthetic Pathways

Based on the synthesis of structurally related compounds, we can infer potential synthetic routes. For instance, the synthesis of boronic acid derivatives with piperazine substituents often involves:

  • Regioselective amination reactions of fluorinated aromatic compounds with appropriate piperazine derivatives

  • Subsequent borylation steps using boronic acid precursors such as bis(pinacolato)diboron

  • Deprotection or hydrolysis steps to generate the free boronic acid

In related compounds, researchers have utilized SN2Ar amination reactions between difluoronitrobenzene derivatives and cyclamines, followed by reduction of the nitro group to form aromatic amines. These intermediates can then be functionalized further to introduce the boronic acid group through appropriate coupling reactions .

When preparing stock solutions of (3-Fluoro-5-(4-methylpiperazin-1-yl)phenyl)boronic acid, researchers should consider both concentration requirements and solvent compatibility. The following table provides a reference for preparing solutions of various concentrations:

Desired ConcentrationAmount of Compound
1 mg
1 mM4.2004 mL
5 mM0.8401 mL
10 mM0.42 mL

These calculations are based on the compound's molecular weight of 238.07 g/mol and provide guidance for preparing solutions of appropriate concentration for various experimental applications .

Transportation Considerations

When shipping or transporting the compound, temperature control may be necessary to maintain chemical integrity. Commercially available sample solutions are typically shipped with blue ice, while larger quantities may be shipped at room temperature or with temperature control upon request . Researchers should consider these factors when ordering or transporting the compound between facilities.

Analytical Methods and Characterization

Proper characterization of (3-Fluoro-5-(4-methylpiperazin-1-yl)phenyl)boronic acid is essential for confirming its identity and purity before use in research applications. Several analytical techniques are commonly employed for this purpose.

Related Compounds and Derivatives

(3-Fluoro-5-(4-methylpiperazin-1-yl)phenyl)boronic acid belongs to a broader family of fluorinated boronic acid derivatives with varying applications in research and development. Understanding its relationship to similar compounds provides context for its potential applications.

Structural Analogs

Several structurally related compounds share key features with (3-Fluoro-5-(4-methylpiperazin-1-yl)phenyl)boronic acid, including:

  • 3-Fluoro-4-(2-(4-methylpiperazin-1-yl)ethoxy)phenylboronic acid: A related compound with a modified linkage between the piperazine and phenyl groups

  • Various fluorinated phenylboronic acids with different substitution patterns

  • Benzoxaborole derivatives that contain the boron atom within a heterocyclic ring structure

These structural relatives often share synthetic pathways and may exhibit similar chemical reactivities, particularly in cross-coupling reactions and interactions with biological targets.

Derivative Development

Research in boron-containing heterocyclic compounds has led to the development of various derivatives with enhanced properties for specific applications. For example, benzoxaborole derivatives have been synthesized through multi-step processes involving:

  • Miyaura borylation to introduce the boronic acid ester

  • Benzylic bromination using NBS/AIBN reagents

  • Intramolecular cyclization to form the oxaborole ring

These synthetic approaches demonstrate the potential for further modification of (3-Fluoro-5-(4-methylpiperazin-1-yl)phenyl)boronic acid to create derivatives with specialized properties for particular research applications.

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